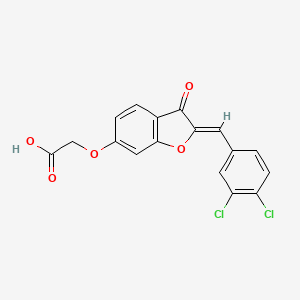

(Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Description

The compound "(Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid" is a benzofuran derivative characterized by:

- A 3-oxo-2,3-dihydrobenzofuran core.

- A 3,4-dichlorobenzylidene substituent at the C2 position (Z-configuration).

- An oxyacetic acid group at the C6 position.

The Z-configuration ensures spatial alignment of the benzylidene group, influencing molecular interactions.

Properties

IUPAC Name |

2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2O5/c18-12-4-1-9(5-13(12)19)6-15-17(22)11-3-2-10(7-14(11)24-15)23-8-16(20)21/h1-7H,8H2,(H,20,21)/b15-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAMNWJCPUEKFL-UUASQNMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a synthetic compound characterized by its complex structure, which includes a benzofuran moiety and a dichlorobenzylidene group. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Structural Characteristics

The molecular formula of this compound is , and it possesses a unique arrangement of functional groups that contribute to its biological activity. The presence of the benzofuran core and dichlorobenzylidene substituent enhances its potential efficacy compared to other compounds lacking such structural complexity.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.2 g/mol |

| Core Structure | Benzofuran with dichlorobenzylidene group |

Antimicrobial Properties

Recent studies indicate that (Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid exhibits significant antimicrobial activity against various fungi and bacteria. For instance, preliminary data suggest its effectiveness in inhibiting the growth of pathogenic strains, making it a promising candidate for the development of new antimicrobial agents.

Anti-inflammatory Effects

Compounds with similar structural features have been explored for their anti-inflammatory properties. The benzofuran derivatives have shown potential as selective agonists for cannabinoid receptors, particularly CB2 receptors, which are involved in modulating inflammatory responses without central side effects. This suggests that (Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid could also exhibit anti-inflammatory effects through similar mechanisms.

Anticancer Activity

The unique structural characteristics of this compound may also confer anticancer properties. Research has indicated that benzofuran derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The interaction of this compound with specific biological targets involved in cancer pathways warrants further investigation.

The mechanism of action for (Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is not fully elucidated but is believed to involve:

- Binding Affinity : Interaction with enzymes or receptors that mediate microbial resistance or inflammation.

- Modulation of Signaling Pathways : Potentially affecting pathways related to cancer cell proliferation and survival.

- Selective Agonism : Acting as a selective agonist for CB2 receptors, thereby reducing inflammation without psychoactive effects.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of similar benzofuran derivatives found that compounds with dichlorobenzylidene substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications at the benzofuran core significantly impacted antimicrobial potency.

Study 2: Anti-inflammatory Mechanisms

Research on cannabinoid receptor agonists demonstrated that specific benzofuran derivatives could effectively reduce inflammation in animal models without affecting locomotor behavior. This supports the hypothesis that (Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid may possess similar therapeutic benefits.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid exhibits various biological activities:

- Anticancer Properties : Compounds similar to this have shown significant cytotoxic effects against various cancer cell lines. For example, studies have reported that derivatives can induce apoptosis in MCF-7 (breast cancer) cells, highlighting their potential as anticancer agents.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various benzofuran derivatives against cancer cell lines. The findings indicated that compounds structurally similar to (Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting strong anticancer potential.

Case Study 2: Anti-inflammatory Activity

In another investigation focused on inflammation, researchers assessed the anti-inflammatory effects of this compound using murine macrophage cell lines. Results demonstrated that it significantly reduced pro-inflammatory cytokine production, indicating its potential therapeutic applications in inflammatory diseases.

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells |

| Anti-inflammatory | Reduces cytokine production in macrophages |

| Antimicrobial | Potential activity against bacterial strains |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) differ in benzylidene substituents and functional groups:

Table 1: Structural Comparison of Analogs

Substituent Analysis:

Electron-Withdrawing vs. Donating Groups :

- Functional Group Variations: Acetic acid (target, ) improves aqueous solubility and hydrogen-bonding capacity versus methyl ester () or propanoic acid ().

Physicochemical Implications

Solubility :

- Lipophilicity (logP): Dichloro and chloro substituents increase logP (hydrophobicity), favoring passive diffusion across biological membranes.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid?

- Methodological Answer : The synthesis involves a multi-step process:

- Step 1 : Condensation of 3,4-dichlorobenzaldehyde with a benzofuran precursor (e.g., 3-oxo-2,3-dihydrobenzofuran-6-ol) under acid catalysis (e.g., HCl or H₂SO₄) to form the benzylidene intermediate .

- Step 2 : Etherification of the hydroxyl group at the 6-position of benzofuran with chloroacetic acid or its derivatives, typically in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to promote nucleophilic substitution .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., benzylidene CH=, aromatic protons) and carbon types (e.g., carbonyl groups at 3-oxo, dichloro-substituted carbons) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, ether C-O at ~1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass analysis (e.g., [M+H]⁺ or [M–H]⁻ ions) .

- X-ray Crystallography (if crystals are obtainable): Resolves Z/E stereochemistry of the benzylidene moiety .

Q. What are the common chemical reactions this compound undergoes?

- Methodological Answer :

- Oxidation : The 3-oxo group may undergo further oxidation under strong agents (e.g., KMnO₄), though steric hindrance from the dichlorobenzylidene group could limit reactivity .

- Hydrolysis : The acetic acid moiety may be esterified or amidated under standard conditions (e.g., DCC/DMAP coupling) .

- Electrophilic Substitution : The electron-rich benzofuran core could undergo halogenation or nitration, but the dichloro substituent may direct reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying solvent conditions?

- Methodological Answer :

- Solvent Screening : Test polar (e.g., DMF, DMSO) vs. non-polar (e.g., toluene) solvents to balance solubility and reaction kinetics. Polar solvents often enhance nucleophilic substitution rates for etherification .

- Catalyst Optimization : Evaluate acid catalysts (e.g., p-TsOH vs. H₂SO₄) for benzylidene formation; weaker acids may reduce side reactions .

- Kinetic Studies : Use HPLC or TLC to monitor intermediate formation and identify rate-limiting steps .

Q. How do dichloro substituents influence electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations to map electron density (e.g., HOMO/LUMO localization) and predict sites for electrophilic/nucleophilic attack .

- Comparative Studies : Synthesize analogs with mono-/non-chlorinated benzylidenes and compare reaction rates (e.g., hydrolysis) or biological activity .

- Spectroscopic Correlations : Use Hammett constants to correlate substituent effects with IR/NMR chemical shifts .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to isolate compound effects .

- Purity Validation : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products or impurities .

- Orthogonal Assays : Compare results from cytotoxicity (MTT), apoptosis (Annexin V), and target-specific assays (e.g., kinase inhibition) to identify mechanistic inconsistencies .

Q. How to design experiments for elucidating the mechanism of action against cancer targets?

- Methodological Answer :

- Target Identification : Use molecular docking (AutoDock Vina) to prioritize protein targets (e.g., kinases, tubulin) based on structural homology to active benzofuran derivatives .

- Biophysical Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Pathway Analysis : Perform RNA-seq or proteomics on treated cells to map downstream signaling perturbations (e.g., apoptosis, cell cycle) .

Q. How to assess environmental stability and degradation pathways?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to UV light, varying pH, and temperatures (25–60°C) while monitoring decomposition via LC-MS .

- Ecotoxicity Profiling : Use Daphnia magna or algal growth inhibition assays to evaluate ecological impacts of degradation products .

- Computational Modeling : Predict hydrolysis pathways using software like EPI Suite to identify persistent metabolites .

Methodological Notes

- Data Contradiction Analysis : Cross-reference spectral data with analogs (e.g., ) to validate stereochemical assignments.

- Advanced Purification : For scale-up, consider preparative HPLC with C18 columns and acetonitrile/water gradients .

- Biological Replication : Use ≥3 independent experiments with statistical rigor (e.g., ANOVA + post-hoc tests) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.